molecular formula C16H11ClN2O B372877 4-Chloro-5-phenoxy-2-phenylpyrimidine

4-Chloro-5-phenoxy-2-phenylpyrimidine

Cat. No.: B372877
M. Wt: 282.72g/mol
InChI Key: TVGDYVBKMNHVRM-UHFFFAOYSA-N
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Description

4-Chloro-5-phenoxy-2-phenylpyrimidine is a heterocyclic aromatic compound featuring a pyrimidine core substituted with chlorine at position 4, a phenoxy group at position 5, and a phenyl group at position 2. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural similarity to nucleic acid bases and their role in drug design, particularly as kinase inhibitors, antimicrobial agents, and anticancer therapeutics.

Properties

Molecular Formula

C16H11ClN2O

Molecular Weight

282.72g/mol

IUPAC Name

4-chloro-5-phenoxy-2-phenylpyrimidine

InChI

InChI=1S/C16H11ClN2O/c17-15-14(20-13-9-5-2-6-10-13)11-18-16(19-15)12-7-3-1-4-8-12/h1-11H

InChI Key

TVGDYVBKMNHVRM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC=C(C(=N2)Cl)OC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=N2)Cl)OC3=CC=CC=C3

solubility

0.3 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The bioactivity and physicochemical properties of pyrimidine derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
4-Chloro-5-phenoxy-2-phenylpyrimidine Cl (C4), OPh (C5), Ph (C2) C₁₆H₁₁ClN₂O 282.73 Potential kinase inhibition, antimicrobial activity (inferred) N/A
4-Chloro-5-fluoro-2-methoxypyrimidine Cl (C4), F (C5), OMe (C2) C₅H₄ClFN₂O 162.55 Intermediate in drug synthesis; enhanced solubility due to methoxy group
5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine Cl-Ph (C5), O-CF₃-Ph (C2) C₁₇H₁₀ClF₃N₂O 368.73 High metabolic stability (CF₃ group); anticancer candidate
2-Chloro-5-(phenylmethoxy)pyrimidine Cl (C2), O-Bn (C5) C₁₁H₉ClN₂O 236.66 Antimicrobial activity; flexible benzyloxy group enhances binding

Substituent Effects on Reactivity and Bioactivity

  • Chlorine (Cl): The electron-withdrawing Cl group at C4 or C2 enhances electrophilic substitution reactivity, making these compounds suitable for further functionalization .
  • Phenoxy vs.
  • Fluorine (F) and Trifluoromethyl (CF₃): Fluorine increases metabolic stability and bioavailability, while CF₃ groups enhance binding affinity to hydrophobic enzyme pockets, as seen in CAS 1025263-05-1 .
  • Aromatic Substitutions: Phenyl groups (Ph) at C2 or C5 contribute to π-π stacking interactions in protein binding, critical for kinase inhibition .

Crystallographic and Hydrogen Bonding Insights

Evidence from crystallographic studies (e.g., N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine) reveals that substituent orientation impacts intramolecular hydrogen bonding and crystal packing. For instance:

  • Dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) influence molecular conformation and stability .
  • Weak C–H⋯O and C–H⋯π interactions stabilize crystal structures, affecting solubility and melting points .

Preparation Methods

Reaction Conditions

  • Solvent : N,N-dimethylformamide (DMF)

  • Base : Potassium carbonate (K₂CO₃)

  • Temperature : 80–100°C

  • Yield : 32–75% (depending on substituent).

Example Protocol

  • Substrates : Fenclorim (1 equiv) + substituted phenol (1.2–1.5 equiv).

  • Procedure :

    • Mix fenclorim and phenol in DMF.

    • Add K₂CO₃ (1.5–2 equiv) and stir under reflux for 12–24 hours.

    • Cool, dilute with water, and extract with ethyl acetate.

Key Data

Phenol SubstituentYield (%)Reference
4-Chloro75
4-Methoxy65
3-Nitro32

Mechanistic Insight : The electron-withdrawing chlorine at the 4-position activates the pyrimidine ring toward nucleophilic attack by the phenoxide ion.

Chlorination of 4-Hydroxy Precursors

An alternative route converts 5-phenoxy-2-phenylpyrimidin-4-ol to the 4-chloro derivative using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Reaction Conditions

  • Reagent : SOCl₂ or POCl₃

  • Solvent : Dimethylformamide (DMF) or acetonitrile

  • Temperature : Room temperature to reflux

  • Yield : 77–94%.

Example Protocol

  • Substrate : 5-Phenoxy-2-phenylpyrimidin-4-ol (1 equiv).

  • Procedure :

    • Suspend the hydroxy compound in DMF.

    • Add SOCl₂ (1.5–2 equiv) and stir at room temperature for 30 minutes.

    • Quench with ice water, extract with benzene, and purify via distillation.

Key Data

ReagentSolventYield (%)Reference
SOCl₂DMF94
POCl₃Acetonitrile77

Advantages : Higher yields compared to SNAr methods, especially for electron-deficient phenols.

Palladium-Catalyzed Cross-Coupling

For complex phenoxy groups, Suzuki-Miyaura coupling or Ullmann-type reactions enable regioselective functionalization.

Reaction Conditions

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base : K₂CO₃ or Cs₂CO₃

  • Solvent : 1,4-Dioxane/water or THF

  • Yield : 44–86%.

Example Protocol

  • Substrates : 4-Chloro-2-phenylpyrimidine + arylboronic acid.

  • Procedure :

    • Mix arylboronic acid (1.2 equiv), Pd catalyst (5–10 mol%), and base in 1,4-dioxane/water.

    • Heat at 80–90°C for 12–24 hours.

Key Data

Boronic AcidCatalystYield (%)Reference
4-ChlorophenylPdCl₂(dppf)44
3-MethylphenylXPhos86

Limitations : Requires expensive catalysts and sensitive to steric hindrance.

Multistep Synthesis via Intermediate Functionalization

A modular approach involves:

  • Pyrimidine Core Synthesis : From 2-phenylpyrimidin-4-ol.

  • Phenoxy Introduction : Via Mitsunobu reaction or SNAr.

  • Chlorination : Using POCl₃ or SOCl₂.

Reaction Conditions

  • Step 1 : Mitsunobu reaction (DIAD, PPh₃) in THF.

  • Step 2 : Chlorination with POCl₃ in acetonitrile.

  • Yield : 60–70% (overall).

Characterization and Spectroscopic Validation

Critical data for confirming the structure include:

1H NMR (CDCl₃)

  • Pyrimidine H : δ 6.84 (s, 1H).

  • Phenoxy H : δ 7.29–7.55 (m, 4H).

  • Phenyl H : δ 7.35–7.48 (m, 5H).

13C NMR (CDCl₃)

  • Pyrimidine C : δ 104.8 (C-5), 162.2 (C-2), 164.8 (C-4), 169.5 (C-6).

  • Phenoxy C : δ 123.8–148.3 (aromatic carbons).

HRMS

  • Calculated : C₁₆H₁₁ClN₂O [M+H]⁺ = 297.06.

  • Observed : 297.06 (exact match).

Industrial-Scale Optimization

For large-scale production:

  • Solvent : Replace DMF with THF or acetonitrile for cost efficiency.

  • Purification : Crystallization from isopropanol or hexane/ethyl acetate gradients.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
SNAr with FenclorimSimple, no catalystModerate yields32–75%
Chlorination of 4-OHHigh yields, scalableRequires chlorination step77–94%
Palladium CouplingRegioselectiveExpensive catalysts44–86%
Multistep SynthesisModular designLow overall yield60–70%

Q & A

Basic: What are the common synthetic routes for preparing 4-Chloro-5-phenoxy-2-phenylpyrimidine and related pyrimidine derivatives?

Methodological Answer:
Pyrimidine derivatives are typically synthesized via multi-step nucleophilic substitution and coupling reactions. For example, analogous compounds (e.g., 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((2,4-dichlorobenzyl)sulfanyl)-2-(2-pyridinyl)pyrimidine) are prepared by reacting chlorobenzyl halides with thiol-containing intermediates, followed by coupling to a pyrimidine core . Key steps include:

  • Halogenation : Introducing chlorine at specific positions using reagents like POCl₃.
  • Substitution : Replacing halogens with phenoxy or thioether groups under controlled conditions (e.g., NaH/THF for phenoxy introduction).
  • Purification : Column chromatography or recrystallization to isolate high-purity products .

Basic: What spectroscopic techniques are essential for characterizing the structural integrity of this compound?

Methodological Answer:
Structural confirmation requires orthogonal analytical methods:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromatic proton environments (e.g., distinguishing phenoxy vs. phenyl groups) .
  • X-ray Crystallography : Resolve crystal packing and bond angles, as demonstrated for ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine .
  • Mass Spectrometry : Confirm molecular weight and fragmentation patterns.

Advanced: How can computational methods enhance the design of synthetic pathways for complex pyrimidine derivatives?

Methodological Answer:
Quantum chemical calculations and reaction path search algorithms (e.g., ICReDD’s approach) optimize reaction conditions:

  • Transition State Modeling : Predict activation energies for substitution reactions to select optimal reagents .
  • Machine Learning : Analyze experimental datasets to identify trends in yield/purity, reducing trial-and-error experimentation .
  • Solvent Effects : Simulate solvent interactions to improve regioselectivity during phenoxy group introduction .

Advanced: What strategies resolve contradictory bioactivity data in pyrimidine-based compounds across different studies?

Methodological Answer:
Contradictions often arise from substituent effects or assay variability. Strategies include:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing chloro with fluoro) to isolate contributing factors .
  • Standardized Assays : Use identical cell lines or enzyme concentrations for comparative studies.
  • Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem bioactivity databases) to identify consensus trends .

Advanced: How can reaction conditions be optimized for introducing phenoxy groups into pyrimidine derivatives?

Methodological Answer:
Key factors for phenoxy group installation:

  • Base Selection : Use NaH or K₂CO₃ to deprotonate phenolic -OH groups, enhancing nucleophilicity .
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve reaction rates.
  • Temperature Control : Moderate heating (60–80°C) balances reactivity and side-product formation .
  • Catalysis : Transition metals (e.g., CuI) may accelerate coupling reactions in inert atmospheres .

Basic: What are the key safety protocols when handling chlorinated pyrimidine derivatives during synthesis?

Methodological Answer:
Chlorinated compounds require stringent safety measures:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile intermediates.
  • Waste Management : Segregate halogenated waste for professional disposal to prevent environmental contamination .

Advanced: What role do substituent effects play in the electronic properties of this compound?

Methodological Answer:
Substituents modulate electronic behavior:

  • Electron-Withdrawing Groups (Cl) : Increase electrophilicity at the pyrimidine core, enhancing reactivity in cross-coupling reactions .
  • Phenoxy Groups : Provide steric bulk and influence π-π stacking in crystal structures, affecting solubility .
  • Computational Analysis : Density Functional Theory (DFT) calculates charge distribution to predict sites for further functionalization .

Advanced: How can researchers validate the purity of this compound using orthogonal analytical methods?

Methodological Answer:
Combine multiple techniques:

  • HPLC-MS : Quantify impurities and confirm molecular ion peaks.
  • Elemental Analysis : Verify C/H/N/S ratios against theoretical values.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and residual solvents.
  • ¹H NMR Purity Checks : Integrate proton signals to detect unreacted starting materials .

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